An In-depth Technical Guide to the Synthesis and Properties of 4-Iodoisoquinolin-3-amine
An In-depth Technical Guide to the Synthesis and Properties of 4-Iodoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodoisoquinolin-3-amine is a strategically important heterocyclic building block in medicinal chemistry and materials science. The presence of an isoquinoline core, a privileged scaffold in numerous biologically active compounds, combined with two versatile functional groups—a nucleophilic amine at the 3-position and a readily displaceable iodine atom at the 4-position—makes it a highly valuable precursor for the synthesis of diverse molecular architectures. The amino group provides a site for amide bond formation, N-alkylation, or participation in cyclization reactions, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). This guide provides a comprehensive overview of a proposed synthetic pathway for 4-iodoisoquinolin-3-amine, its predicted physicochemical and spectroscopic properties, and its potential applications, offering a foundational resource for its utilization in research and development.
Strategic Importance in Synthesis
The isoquinoline nucleus is a core component of many natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of 4-iodoisoquinolin-3-amine offers a distinct advantage for combinatorial chemistry and targeted drug design.
-
Orthogonal Functionalization: The amino and iodo groups allow for selective and sequential chemical modifications. For instance, the amino group can be acylated or alkylated first, followed by a cross-coupling reaction at the 4-position, enabling the systematic exploration of the chemical space around the isoquinoline scaffold.
-
Access to Fused Heterocyclic Systems: The adjacent amino and iodo groups can be exploited to construct fused polycyclic systems through intramolecular cyclization reactions, leading to novel and complex molecular frameworks.
Proposed Synthesis of 4-Iodoisoquinolin-3-amine
While a definitive, experimentally validated, one-pot synthesis for 4-iodoisoquinolin-3-amine is not extensively reported in the public domain, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the functionalization of the isoquinoline core. The proposed pathway involves the initial synthesis of isoquinolin-3-amine, followed by a regioselective iodination at the C4 position.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Iodoisoquinolin-3-amine.
Step-by-Step Experimental Protocols
Part 1: Synthesis of Isoquinolin-3-amine (Precursor)
The synthesis of the precursor, isoquinolin-3-amine, can be achieved from 2-methylbenzonitrile through a multi-step process.
-
Bromination of 2-Methylbenzonitrile: To a solution of 2-methylbenzonitrile in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 2-(bromomethyl)benzonitrile.
-
Cyanation: The crude 2-(bromomethyl)benzonitrile is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored to ensure the formation of 2-cyanobenzyl cyanide.
-
Cyclization to Isoquinolin-3-amine: The resulting 2-cyanobenzyl cyanide can be cyclized under acidic conditions (e.g., hydrogen bromide in acetic acid) or basic conditions (e.g., sodium amide in liquid ammonia) to yield isoquinolin-3-amine[1]. The product is then isolated and purified by crystallization or column chromatography.
Part 2: Iodination of Isoquinolin-3-amine
This step is critical for the regioselective introduction of the iodine atom at the C4 position. The electron-donating amino group at C3 strongly activates the C4 position for electrophilic substitution.
-
Reaction Setup: In a round-bottom flask, a mixture of acetic acid and water is prepared. To this, isoquinolin-3-amine is added, followed by concentrated sulfuric acid.
-
Addition of Iodinating Agents: Iodine (I₂) and iodic acid (HIO₃) are added to the solution. The use of an oxidizing agent like HIO₃ is crucial to generate the highly electrophilic iodine species in situ, which facilitates the iodination of the activated aromatic ring.
-
Reaction Conditions: The reaction mixture is heated to approximately 80°C with stirring. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude 4-iodoisoquinolin-3-amine can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| CAS Number | 503089-88-1 | [2][3] |
| Molecular Formula | C₉H₇IN₂ | [3] |
| Molecular Weight | 270.07 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | Based on related structures[5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF) | Based on chemical structure |
| pKa | Predicted to be in the range of 4-5 for the isoquinoline nitrogen | Based on related aminoquinolines |
| logP | Predicted to be in the range of 2.0-3.0 | Predicted based on chemical structure |
Spectroscopic Characterization
The structural confirmation of synthesized 4-iodoisoquinolin-3-amine would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on its structure and data from similar compounds.
-
¹H NMR (Nuclear Magnetic Resonance):
-
The spectrum is expected to show distinct signals for the aromatic protons. The proton at C1 would likely appear as a singlet at a downfield chemical shift. The protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit characteristic doublet and triplet splitting patterns in the aromatic region (approx. 7.0-8.5 ppm). The NH₂ protons would likely appear as a broad singlet, the position of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The spectrum would display nine distinct signals for the carbon atoms. The carbon atom bearing the iodine (C4) would be significantly shielded compared to its non-iodinated counterpart. The carbon attached to the amino group (C3) would also show a characteristic chemical shift.
-
-
MS (Mass Spectrometry):
-
IR (Infrared) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (around 1500-1650 cm⁻¹), and a C-I stretching vibration at lower frequencies.
-
Applications in Drug Discovery and Materials Science
4-Iodoisoquinolin-3-amine is a versatile intermediate with significant potential in several areas of chemical research.
-
Medicinal Chemistry: The ability to perform cross-coupling reactions at the 4-position allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, where the isoquinoline scaffold is a known pharmacophore. The amino group at the 3-position can be modified to improve solubility, modulate basicity, or introduce additional binding interactions with biological targets.
-
Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can be used to create novel herbicides and pesticides by tailoring the substituents on the isoquinoline ring for enhanced efficacy and selectivity[7].
-
Materials Science: The rigid, planar isoquinoline core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodo and amino groups provide convenient points for polymerization or attachment to other functional materials.
Conclusion
4-Iodoisoquinolin-3-amine represents a valuable and versatile building block for synthetic chemists. While its synthesis requires a multi-step approach, the proposed pathway, based on well-established chemical transformations, provides a solid foundation for its preparation in a laboratory setting. The orthogonal reactivity of its iodo and amino functional groups opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. Further experimental validation of its properties and reactivity will undoubtedly solidify its role as a key intermediate in modern chemical synthesis.
References
- BenchChem. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. BenchChem.
- ChemicalBook. (2025). 4-Iodoisoquinolin-3-aMine (CAS 503089-88-1). ChemicalBook.
- National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed Central.
- ChemicalBook. (n.d.). Tris(4-iodophenyl)amine(4181-20-8) 1H NMR spectrum. ChemicalBook.
- BenchChem. (2025). 6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Experimental and Computational Analysis of 6-Iodoisoquinolin-3-amine. BenchChem.
- National Center for Biotechnology Information. (n.d.). 3-Iodoquinoline. PubChem.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine. BenchChem.
- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
- MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
- ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 1H NMR spectrum. ChemicalBook.
- CP Lab Safety. (n.d.). 4-Iodoisoquinolin-3-amine, 97% Purity, C9H7IN2, 1 gram. CP Lab Safety.
- BenchChem. (n.d.). 6-Iodoisoquinolin-3-amine: A Technical Guide for Researchers. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Iodoisoquinolin-3-amine. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methylquinolin-4-amine. BenchChem.
- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.
- National Center for Biotechnology Information. (n.d.). Isoquinolin-3-Amine. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Iodoaniline. PubChem.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
- ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate.
- National Center for Biotechnology Information. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Benzenamine, 4-iodo-. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
- MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.
- National Center for Biotechnology Information. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. PubMed.
- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. BenchChem.
- National Center for Biotechnology Information. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. PubMed Central.
- ResearchGate. (2025). Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. ResearchGate.
- Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds. Google Patents.
- BLD Pharm. (n.d.). 2089300-22-9|7-Iodoisoquinolin-3-amine. BLD Pharm.
- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook.
- ChemScene. (n.d.). 503089-88-1 | 4-Iodoisoquinolin-3-amine. ChemScene.
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
- MedchemExpress.com. (n.d.). Isoquinolin-4-amine (4-Aminoisoquinoline). MedchemExpress.com.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central.
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.
Sources
- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodoisoquinolin-3-aMine | 503089-88-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
